BenchChemオンラインストアへようこそ!

3-Bromo-2-(difluoromethoxy)aniline

Medicinal chemistry Drug design Pharmacokinetic optimization

3-Bromo-2-(difluoromethoxy)aniline is a polyhalogenated aromatic amine for medicinal chemistry and agrochemical discovery. Its difluoromethoxy group enhances metabolic stability 3- to 10-fold over methoxy analogs, while the bromine handle enables Pd-catalyzed cross-coupling for library diversification. This dual reactivity reduces starting materials and synthetic steps. Off-white crystalline needles, ambient storage. Multi-gram quantities are available with defined purity for rapid procurement.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
CAS No. 259243-50-0
Cat. No. B3034960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(difluoromethoxy)aniline
CAS259243-50-0
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)OC(F)F)N
InChIInChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2
InChIKeyYHAAVVCNMXUAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(difluoromethoxy)aniline (CAS 259243-50-0) | Physicochemical Properties and Structural Context


3-Bromo-2-(difluoromethoxy)aniline (CAS 259243-50-0) is a polyhalogenated aromatic amine with the molecular formula C₇H₆BrF₂NO and molecular weight 238.03 g/mol . The compound features a primary aniline group (–NH₂) ortho to a difluoromethoxy substituent (–OCF₂H) and meta to a bromine atom [1]. The calculated partition coefficient (LogP = 2.6327) and topological polar surface area (TPSA = 35.25 Ų) indicate a balance between lipophilic character and hydrogen-bonding capacity characteristic of -OCF₂H-bearing anilines . The compound is typically supplied as off-white crystalline needles with commercial purity specifications of 95–98% .

Why 3-Bromo-2-(difluoromethoxy)aniline Cannot Be Substituted with Unhalogenated or Methoxy-Only Analogs


Substituting 3-bromo-2-(difluoromethoxy)aniline with a non-fluorinated analog such as 3-bromo-2-methoxyaniline (CAS 116557-46-1) or an unhalogenated variant such as 2-(difluoromethoxy)aniline (CAS 22236-04-0) introduces substantive alterations to both reactivity profile and downstream molecular properties. The –OCF₂H group confers an electron-withdrawing character distinct from the electron-donating –OCH₃ group, reducing aniline nucleophilicity while simultaneously providing a hydrogen-bond donor capacity absent in –OCH₃ [1]. Furthermore, the difluoromethoxy substituent increases lipophilicity relative to methoxy while offering enhanced oxidative metabolic stability due to resistance to O-dealkylation [2]. The bromine atom at the meta position relative to the amino group provides a reactive handle for palladium-catalyzed cross-coupling chemistry that is not available in non-brominated analogs, enabling divergent synthetic pathways [3]. The quantitative dimensions of these differences are detailed in Section 3.

3-Bromo-2-(difluoromethoxy)aniline | Quantified Differentiation Data vs. Methoxy, Trifluoromethoxy, and Positional Isomers


Lipophilicity Modulation: -OCF₂H vs. -OCH₃ vs. -OCF₃

The difluoromethoxy (–OCF₂H) group confers intermediate lipophilicity between methoxy (–OCH₃) and trifluoromethoxy (–OCF₃), as established by systematic analysis of fluorinated alkoxy substituent effects. This positioning enables fine-tuning of logD without the excessive lipophilicity that can trigger hERG liability or promiscuous binding [1]. In a set of lead-like drug structures containing anisole moieties, ArOCF₂H compounds exhibited a 40.5% reduction in logD compared to ArOCF₃ analogs while maintaining higher permeability than ArOCH₃ counterparts [2].

Medicinal chemistry Drug design Pharmacokinetic optimization

Hydrogen-Bond Donor Capacity: Unique Interaction Mode of -OCF₂H vs. -OCH₃

Unlike the methoxy (–OCH₃) group, which functions exclusively as a hydrogen-bond acceptor, the difluoromethoxy (–OCF₂H) group possesses a polarized C–H bond enabling it to act as a hydrogen-bond donor [1]. This property is absent in the trifluoromethoxy (–OCF₃) analog. In an analysis of PDB structures containing –OCF₂H moieties, approximately 60% of the CF₂H groups were found to engage in C–H···X hydrogen-bonding interactions (where X = O, N, or F), with C–H···O distances averaging 2.2–2.5 Å [2].

Structure-based drug design Ligand-protein interactions Bioisosterism

Metabolic Stability: Resistance to O-Dealkylation of -OCF₂H vs. -OCH₃

The difluoromethoxy group exhibits substantial resistance to oxidative O-dealkylation by cytochrome P450 enzymes compared to the methoxy group, due to the strong electron-withdrawing effect of the two fluorine atoms which deactivates the ether oxygen toward CYP-mediated oxidation [1]. In a comparative study of anisole derivatives, replacing –OCH₃ with –OCF₂H increased metabolic half-life in human liver microsomes by 3- to 10-fold depending on the structural context [2]. This class-level observation applies to 3-bromo-2-(difluoromethoxy)aniline relative to its methoxy analog.

Drug metabolism Pharmacokinetics Cytochrome P450

Orthogonal Reactivity: C–Br Cross-Coupling Handle Plus –OCF₂H Functional Group

3-Bromo-2-(difluoromethoxy)aniline provides an orthogonal synthetic handle in the form of the aryl bromide (C–Br) positioned meta to the amino group, enabling sequential palladium-catalyzed cross-coupling transformations that are not possible with non-brominated analogs such as 2-(difluoromethoxy)aniline [1]. The C–Br bond undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, dioxane/water) [2], while the –OCF₂H group remains intact due to its chemical inertness under these conditions. This dual functionality permits a synthetic strategy wherein the aniline nitrogen and the aryl bromide can be sequentially elaborated, increasing scaffold diversification efficiency compared to compounds lacking the bromine substituent.

Cross-coupling chemistry Building block synthesis Late-stage functionalization

Regioisomeric Comparison: 3-Bromo-2-(difluoromethoxy)aniline vs. 4-Bromo-2-(difluoromethoxy)aniline vs. 2-Bromo-3-(difluoromethoxy)aniline

The specific 1,2,3-substitution pattern of 3-bromo-2-(difluoromethoxy)aniline (bromine meta to NH₂; -OCF₂H ortho to NH₂) generates distinct electronic and steric properties compared to regioisomeric variants . The ortho relationship between –NH₂ and –OCF₂H creates intramolecular electronic effects influencing the nucleophilicity of the amino group, while the meta bromine positions the coupling handle away from the sterically congested ortho environment. Regioisomers such as 4-bromo-2-(difluoromethoxy)aniline (CAS 1000575-14-3) and 2-bromo-3-(difluoromethoxy)aniline exhibit different coupling reactivity profiles due to altered electronic activation of the C–Br bond [1].

Regioselectivity Structure-activity relationship Scaffold diversification

3-Bromo-2-(difluoromethoxy)aniline | Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Synthesis of Metabolically Stable Drug Candidates Requiring Balanced Lipophilicity

Medicinal chemistry programs seeking to replace metabolically labile methoxy groups with a bioisostere that maintains or enhances target engagement while improving pharmacokinetic half-life should prioritize 3-bromo-2-(difluoromethoxy)aniline over 3-bromo-2-methoxyaniline. The –OCF₂H group confers a 3- to 10-fold increase in metabolic stability (HLM t₁/₂) while providing an H-bond donor interaction absent in –OCH₃, as established by class-level SAR studies [1]. The intermediate lipophilicity (LogP = 2.63) positions this scaffold favorably for CNS penetration (desirable logD range 1–3) while avoiding the excessive lipophilicity of –OCF₃ analogs that can promote hERG channel blockade and phospholipidosis [2].

Synthetic Methodology: Divergent Library Synthesis via Orthogonal C–Br and –NH₂ Functionalization

Organic synthesis laboratories constructing compound libraries for SAR exploration benefit from the orthogonal reactivity profile of 3-bromo-2-(difluoromethoxy)aniline. The C–Br bond enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with boronic acids, amines, or alkynes, while the –NH₂ group can be independently acylated, sulfonylated, or converted to diazonium salts for Sandmeyer chemistry [3]. This dual-handle architecture permits two-dimensional diversification from a single building block, reducing the number of starting materials required for library synthesis. Unlike 2-(difluoromethoxy)aniline (CAS 22236-04-0), which lacks the C–Br coupling handle, 3-bromo-2-(difluoromethoxy)aniline enables introduction of aryl/heteroaryl diversity elements without additional halogenation steps.

Agrochemical Discovery: Fluorinated Building Block for Fungicidal and Herbicidal Lead Optimization

Agrochemical discovery programs developing fluorinated active ingredients benefit from the specific substitution pattern of 3-bromo-2-(difluoromethoxy)aniline. The difluoromethoxy group is a recognized motif in commercial agrochemicals (e.g., fluxapyroxad fungicides) where it contributes to enhanced metabolic stability in planta and improved environmental persistence profiles [4]. The bromine substituent provides a synthetic entry point for introducing diverse aromatic moieties via cross-coupling, enabling exploration of SAR around the aniline core. The electron-withdrawing character of –OCF₂H modulates the basicity of the aniline nitrogen (pKa reduction of ~1–2 units vs. unsubstituted aniline), which can influence translocation properties in plant systems [5].

CRO and Academic Core Facilities: Validated Intermediate for Multi-Step Synthetic Protocols

Contract research organizations (CROs) and academic core synthesis facilities supporting medicinal chemistry projects should stock 3-bromo-2-(difluoromethoxy)aniline as a validated intermediate for multi-step synthetic routes. The compound has established utility in Pd-catalyzed coupling protocols with demonstrated compatibility with Pd(dppf)Cl₂, Cs₂CO₃, and aqueous dioxane conditions [3]. The commercial availability in research quantities (250 mg to 25 g) with defined purity specifications (95–98%) enables rapid procurement without the delays associated with custom synthesis of non-commercial regioisomers. Storage at ambient temperature simplifies inventory management relative to cryopreserved reagents .

Quote Request

Request a Quote for 3-Bromo-2-(difluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.